

An In-depth Technical Guide to 4-Bromoheptane: Physical and Chemical Properties

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Compound of Interest

Compound Name: 4-Bromoheptane

Cat. No.: B1329381

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This technical guide provides a comprehensive overview of the core physical and chemical properties of **4-bromoheptane**, tailored for researchers, scientists, and professionals in drug development. The information is presented to facilitate easy comparison and understanding, with quantitative data summarized in structured tables and key processes visualized.

Core Properties and Identifiers

4-Bromoheptane is an organic compound classified as a haloalkane.^[1] Structurally, it consists of a seven-carbon heptane backbone with a bromine atom substituted at the fourth carbon position.^[1] This substitution pattern significantly influences its physical characteristics and chemical reactivity.^[1]

Table 1: Molecular Identifiers and Properties

Identifier	Value	Source
CAS Number	998-93-6	[2] [3] [4] [5] [6]
Molecular Formula	C ₇ H ₁₅ Br	[1] [2] [3] [4] [7]
Molecular Weight	179.10 g/mol	[2] [3] [4] [8]
IUPAC Name	4-bromoheptane	[2]
InChI	InChI=1S/C7H15Br/c1-3-5-7(8)6-4-2/h7H,3-6H2,1-2H3	[1]
InChIKey	BNUTXEKXPZAIT-UHFFFAOYSA-N	[2]
SMILES	CCCC(Br)CCC	[1] [3] [4]
Synonyms	4-Heptyl bromide, Heptane, 4-bromo-	[1]

Physical Characteristics

At room temperature, **4-bromoheptane** is typically a clear, colorless to pale yellow liquid.[\[1\]](#)[\[9\]](#) Its physical state and properties are detailed below.

Table 2: Physical Properties

Property	Value	Source
Appearance	Clear, colorless liquid	[9] [10]
Melting Point	-4.55 °C (estimate)	[5] [9]
Boiling Point	60-62 °C at 18 mmHg	[3] [5] [9]
Density	1.14 g/cm ³	[5] [9] [11]
Refractive Index	1.450	[3] [5] [9] [11]
Flash Point	40 °C	[5] [9]
Solubility	Immiscible with water. Miscible with carbon tetrachloride, chloroform, and benzene.	[3] [9] [10]
Dielectric Constant	6.81	[11] [12]

Chemical Profile and Reactivity

4-Bromoheptane is recognized for its reactivity, particularly in nucleophilic substitution reactions, which makes it a useful intermediate in organic synthesis.[\[1\]](#) It is incompatible with strong oxidizing agents.[\[3\]](#) One documented application is its use in the preparation of 4-nitroheptane through a reaction with sodium nitrite.[\[3\]](#)[\[12\]](#)[\[13\]](#)

Table 3: Chemical and Reactivity Data

Parameter	Information	Source
Reactivity	Known for its role in nucleophilic substitution reactions.	[1]
Incompatibility	Incompatible with oxidizing agents.	[3]
Hazard Class	Flammable liquid (Category 3)	[2] [9]
Storage	Store at 2-8°C.	[9] [12]

Experimental Protocols & Methodologies

While specific, detailed experimental protocols for the synthesis and analysis of **4-bromoheptane** are not extensively published in readily available literature, general methodologies for the synthesis of secondary bromoalkanes can be described. A common approach involves the bromination of the corresponding alcohol, in this case, 4-heptanol, using a brominating agent like phosphorus tribromide or hydrobromic acid.

General Synthesis of 4-Bromoheptane from 4-Heptanol

The following is a representative, generalized protocol for the synthesis of **4-bromoheptane** from 4-heptanol. This protocol is illustrative and should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

- 4-Heptanol
- Phosphorus tribromide (PBr_3) or concentrated Hydrobromic acid (HBr)
- Anhydrous solvent (e.g., diethyl ether or dichloromethane)
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate or sodium sulfate
- Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

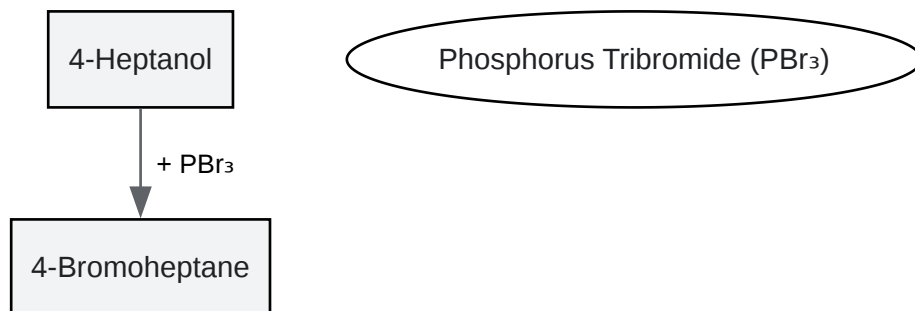
Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve 4-heptanol in an appropriate anhydrous solvent. Cool the flask in an ice bath.
- **Addition of Brominating Agent:** Slowly add the brominating agent (e.g., PBr_3) dropwise to the cooled solution with constant stirring. The reaction is exothermic and the temperature should be maintained near 0°C .

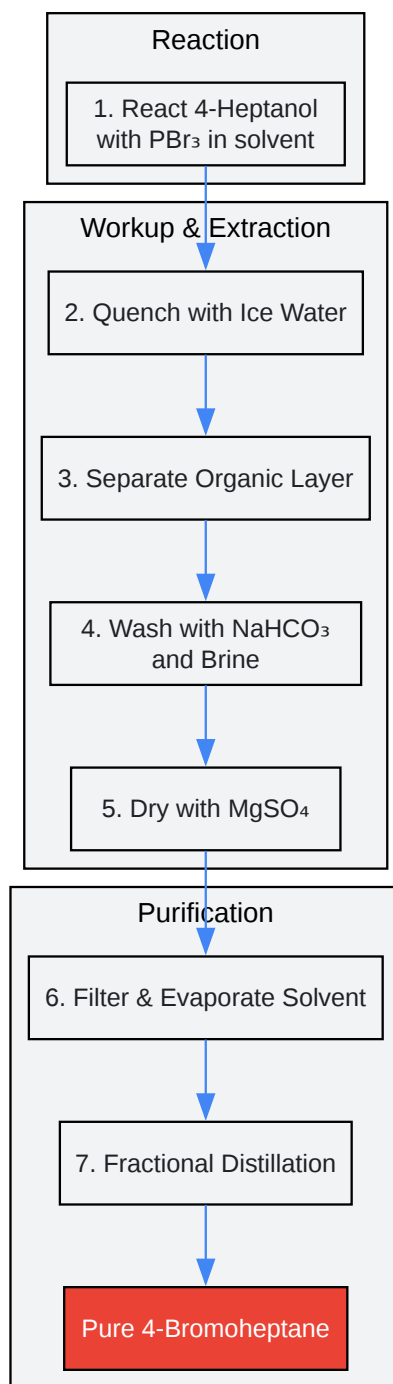
- **Reaction:** After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for a specified period to ensure the reaction goes to completion.
- **Workup:** Cool the reaction mixture and carefully pour it over ice water. Transfer the mixture to a separatory funnel.
- **Extraction and Washing:** Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
- **Drying:** Dry the organic layer over an anhydrous drying agent like magnesium sulfate.
- **Purification:** Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by fractional distillation under reduced pressure to yield pure **4-bromoheptane**.

The following diagrams illustrate the synthetic pathway and a typical experimental workflow for this process.

Synthetic Pathway of 4-Bromoheptane



General Experimental Workflow for Synthesis & Purification

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- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Bromoheptane: Physical and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1329381#4-bromoheptane-physical-and-chemical-properties]

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